
Kinetic Analysis of α-Chymotrypsin Catalyzed
Hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Suc-Ala-Phe-Pro-Phe-pNA

Cat. No.: B236317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol
Introduction
α-Chymotrypsin is a serine protease that plays a crucial role in digestion by catalyzing the

hydrolysis of peptide bonds, primarily at the C-terminal side of aromatic amino acid residues

(tyrosine, tryptophan, and phenylalanine). The kinetic analysis of chymotrypsin activity is

fundamental in biochemical research and drug discovery for screening potential inhibitors. This

document provides a detailed protocol for determining the kinetic parameters of bovine

pancreatic α-chymotrypsin using the chromogenic substrate N-Succinyl-Alanine-Alanine-

Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA). The hydrolysis of this

substrate by chymotrypsin releases p-nitroaniline (pNA), a yellow-colored product that can be

quantified spectrophotometrically at 405-410 nm. This allows for a continuous and sensitive

assay to determine key kinetic constants such as the Michaelis constant (Km) and the catalytic

constant (kcat).

Principle of the Assay
The enzymatic reaction follows Michaelis-Menten kinetics. Chymotrypsin catalyzes the

cleavage of the amide bond between the phenylalanine and the p-nitroaniline moiety of the

substrate. The rate of formation of p-nitroaniline is directly proportional to the chymotrypsin

activity and can be monitored by measuring the increase in absorbance at 410 nm. The molar
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extinction coefficient of p-nitroaniline at this wavelength is a critical parameter for calculating

the reaction velocity.

Data Presentation: Kinetic Parameters
The following table summarizes the kinetic constants for the hydrolysis of Suc-Ala-Ala-Pro-Phe-

pNA by α-chymotrypsin under specified conditions. These values are essential for comparing

enzyme efficiency and for inhibitor screening studies.

Enzyme Substrate Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Condition
s

Referenc
e

Bovine

Pancreatic

α-

Chymotryp

sin

Suc-Ala-

Ala-Pro-

Phe-pNA

60 High -
pH 7.5-8.0,

25-37°C
[1]

Note: While specific kcat values for this substrate are reported to be high, a precise,

consistently cited value in the literature is not readily available. The catalytic efficiency

(kcat/Km) is a measure of the enzyme's overall catalytic efficiency and substrate specificity.

Experimental Protocols
This section provides a detailed methodology for performing the kinetic analysis of α-

chymotrypsin.

Materials and Reagents
α-Chymotrypsin: Bovine pancreatic α-chymotrypsin (e.g., Sigma-Aldrich C4129)

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA, e.g., Sigma-Aldrich

S7388)

Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂

Solvent for Substrate: Dimethyl sulfoxide (DMSO)
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Microplates: 96-well, clear, flat-bottom

Spectrophotometer: Microplate reader capable of measuring absorbance at 410 nm and

maintaining a constant temperature.

Preparation of Solutions
Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0):

Dissolve Tris base in deionized water.

Add CaCl₂.

Adjust the pH to 8.0 with HCl at the desired experimental temperature (e.g., 25°C or

37°C).

Bring the final volume to the desired amount with deionized water.

α-Chymotrypsin Stock Solution (1 mg/mL):

Dissolve α-chymotrypsin in 1 mM HCl. This stock solution can be stored at -20°C.

On the day of the experiment, prepare a working solution by diluting the stock solution in

the assay buffer to the desired final concentration (e.g., 10 µg/mL). The final enzyme

concentration in the assay will need to be optimized to ensure a linear reaction rate over a

reasonable time course.

Substrate Stock Solution (20 mM):

Dissolve Suc-Ala-Ala-Pro-Phe-pNA in DMSO. This stock solution should be stored at

-20°C and protected from light.

Experimental Procedure for Kinetic Analysis
Substrate Dilutions:

Prepare a series of substrate dilutions from the 20 mM stock solution using the assay

buffer. A typical range of final substrate concentrations to test would be from 0.1 to 10
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times the expected Km (e.g., 5 µM to 600 µM).

Assay Setup:

Set up a 96-well microplate. For each substrate concentration, prepare triplicate wells.

Add the appropriate volume of each substrate dilution to the wells.

Add assay buffer to bring the volume in each well to just below the final reaction volume

(e.g., 180 µL for a final volume of 200 µL).

Include a blank for each substrate concentration containing the substrate and buffer but no

enzyme.

Initiation of the Reaction and Data Collection:

Equilibrate the microplate and the enzyme working solution to the desired assay

temperature (e.g., 25°C or 37°C).

Initiate the reaction by adding the enzyme working solution to each well (e.g., 20 µL to

bring the final volume to 200 µL).

Immediately place the plate in the microplate reader and start recording the absorbance at

410 nm every 30 seconds for 10-15 minutes.

Data Analysis
Calculate the Initial Reaction Velocity (V₀):

For each substrate concentration, plot the absorbance at 410 nm versus time.

Determine the initial linear portion of the curve and calculate the slope (ΔAbs/Δt).

Convert the rate of change in absorbance to the rate of product formation (in M/s or

µM/min) using the Beer-Lambert law: V₀ = (ΔAbs/Δt) / (ε × l) where:

ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹)[1].
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l is the path length of the light through the well (this needs to be determined for the

specific microplate and volume used, or a standard curve for p-nitroaniline can be

generated).

Determine Km and Vmax:

Plot the initial velocity (V₀) against the substrate concentration ([S]).

Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g.,

GraphPad Prism): V₀ = (Vmax × [S]) / (Km + [S])

Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the

Lineweaver-Burk plot (1/V₀ vs. 1/[S]), to determine Km and Vmax from the x- and y-

intercepts, respectively.

Calculate kcat:

The catalytic constant (kcat), or turnover number, can be calculated from the maximal

velocity (Vmax) and the total enzyme concentration ([E]T) used in the assay: kcat = Vmax

/ [E]T

Visualizations
Enzymatic Reaction Pathway
The following diagram illustrates the catalytic mechanism of chymotrypsin, highlighting the key

steps of substrate binding, formation of the acyl-enzyme intermediate, and release of the

products.
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Caption: Catalytic cycle of chymotrypsin with Suc-Ala-Ala-Pro-Phe-pNA.

Experimental Workflow
This diagram outlines the step-by-step process for the kinetic analysis of chymotrypsin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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